molecular formula C8H8Cl2N2 B2868840 4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride CAS No. 2137851-86-4

4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride

Cat. No.: B2868840
CAS No.: 2137851-86-4
M. Wt: 203.07
InChI Key: JBAXKJGIEFSGRK-UHFFFAOYSA-N
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Description

Product Overview 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride is a high-value chemical intermediate in organic synthesis and medicinal chemistry. Its molecular formula is C 8 H 7 ClN 2 and its CAS Registry Number is 688782-02-7 (base compound) . The compound features a chlorinated pyrrolo[2,3-b]pyridine core, a privileged scaffold often referred to as an azaindole, which is known for its widespread utility in drug discovery . Research Applications and Value This compound serves as a versatile building block for the synthesis of more complex molecules. The presence of a chloro substituent makes it a suitable substrate for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing for the introduction of diverse aryl, heteroaryl, and amine functionalities. The pyrrolo[2,3-b]pyridine structure is a core component in compounds being investigated for a range of biological activities. Derivatives of this and similar pyrrolopyridine isomers have demonstrated significant medicinal chemistry potential, including antidiabetic, antimycobacterial, antiviral, and antitumor activities . For instance, the pyrrolopyridine scaffold is found in known therapeutic agents and is a subject of ongoing research for treating diseases of the nervous and immune systems . Handling and Storage To maintain the stability and integrity of this compound, it is recommended to store it under an inert atmosphere and at cool temperatures (2-8°C) . As a safety precaution, warning classifications apply, and appropriate personal protective equipment, including gloves and eye protection, should be worn during handling . Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2.ClH/c1-5-4-11-8-7(5)6(9)2-3-10-8;/h2-4H,1H3,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBAXKJGIEFSGRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=NC=CC(=C12)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride typically involves the following steps:

    Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a cyclization reaction. This can be achieved by reacting a suitable precursor with an amine under acidic conditions.

    Chlorination: The next step involves the introduction of the chlorine atom at the 4-position. This can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Methylation: The methyl group is introduced at the 3-position using methylating agents like methyl iodide or dimethyl sulfate.

    Formation of Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process typically includes:

  • Continuous flow synthesis to enhance reaction efficiency.
  • Use of high-purity reagents and solvents.
  • Implementation of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyrrole derivatives.

    Substitution: Formation of substituted pyrrole derivatives with various functional groups.

Scientific Research Applications

4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride is a heterocyclic compound featuring a pyridine ring fused with a pyrrole ring. It's used in chemical and pharmaceutical research because of its unique structural properties.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry Used as a building block in the synthesis of complex organic molecules.
  • Biology Employed in the study of enzyme inhibition and protein-ligand interactions.
  • Medicine Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
  • Industry Utilized in the development of novel materials and chemical processes.

This compound is a heterocyclic compound with a pyridine ring fused with a pyrrole ring. This compound has potential biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit anticancer properties. Compounds structurally similar to 4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine have demonstrated effectiveness against various cancer cell lines, including ovarian and breast cancer cells. In vitro studies suggest moderate cytotoxicity against these cell lines while maintaining low toxicity towards non-cancerous cells.

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties, particularly against pathogenic bacteria and fungi. Its structural features allow it to interact with microbial targets effectively, potentially inhibiting their growth.

Enzyme Inhibition

This compound has also been studied for its role as an enzyme inhibitor. It interacts with various biochemical pathways, suggesting potential applications in treating diseases caused by enzyme dysregulation.

Mechanism of Action

The mechanism of action of 4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Physicochemical Properties

The following table highlights structural analogs and their key differences:

Compound Name Substituents Molecular Formula CAS Number Key Properties/Applications References
4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine Cl (C4), CH₃ (C3) C₇H₆ClN₂ 688782-02-7 Kinase intermediate; moderate lipophilicity
Pexidartinib hydrochloride Complex substituents (e.g., CF₃, pyridyl) C₂₀H₁₅ClF₃N₅·HCl 1029044-16-3 FDA-approved c-FMS/c-KIT inhibitor
4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine Cl (C4), I (C3) C₇H₄ClIN₂ N/A Higher molecular weight (278.47 g/mol); potential radiopharmaceutical use
4-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine Cl (C4), NO₂ (C3) C₇H₄ClN₃O₂ N/A Reactive nitro group; precursor for derivatives
5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine Cl (C5), CH₃ (N1) C₈H₇ClN₂ 1260874-86-9 Altered substitution pattern; potential kinase modulation

Key Observations :

  • Substituent Effects : The methyl group in the target compound enhances lipophilicity compared to halogenated analogs (e.g., iodo or nitro derivatives), improving membrane permeability .
  • Ring Position : Compounds like 4-chloro-1H-pyrrolo[2,3-c]pyridine (CAS 1111638-02-8) differ in ring fusion ([2,3-c] vs. [2,3-b]), altering electronic properties and binding interactions .
  • Hydrogenation : Partially saturated derivatives (e.g., 4-Chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride , CAS 1818847-83-4) exhibit reduced aromaticity, impacting metabolic stability and conformational flexibility .
Pexidartinib Hydrochloride
  • Structure : Contains a pyrrolo[2,3-b]pyridine core with a trifluoromethylpyridyl group and a chlorophenyl moiety .
  • Application: Approved for tenosynovial giant cell tumor (TGCT) due to its dual inhibition of c-FMS and c-KIT kinases .
  • Comparison : The target compound lacks the extended substituents of pexidartinib but shares the core structure critical for kinase binding .
4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
  • Synthesis : Prepared via halogenation (e.g., iodination) of the parent pyrrolo[2,3-b]pyridine .
  • Utility : The iodine atom facilitates further functionalization (e.g., cross-coupling reactions) for radiopharmaceutical development .
Nitro and Amino Derivatives
  • 4-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine : The nitro group acts as an electron-withdrawing substituent, making it reactive toward reduction or nucleophilic substitution .
  • 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine (CAS 1000340-38-4): The amine group enables hydrogen bonding, enhancing interactions with biological targets .

Biological Activity

4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride is a heterocyclic compound notable for its unique structural properties, which include a pyridine ring fused with a pyrrole ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including anticancer and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C8H8ClN2C_8H_8ClN_2, and its molecular weight is approximately 170.61 g/mol. The presence of the chlorine atom at the 4-position and the methyl group at the 3-position of the pyrrole ring enhances its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₈H₈ClN₂
Molecular Weight170.61 g/mol
CAS Number2137851-86-4
SolubilitySoluble in water

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrrole Ring : Cyclization reaction involving suitable precursors.
  • Chlorination : Introduction of the chlorine atom using chlorinating agents.
  • Methylation : Addition of the methyl group at the 3-position.
  • Formation of Hydrochloride Salt : Reaction with hydrochloric acid to form the hydrochloride salt.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Studies have shown that derivatives of pyrrolo[2,3-b]pyridine exhibit significant anticancer properties. For instance, compounds structurally similar to 4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine have demonstrated effectiveness against various cancer cell lines, including ovarian and breast cancer cells. In vitro studies suggest moderate cytotoxicity against these cell lines while maintaining low toxicity towards non-cancerous cells .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties, particularly against pathogenic bacteria and fungi. Its structural features allow it to interact with microbial targets effectively, potentially inhibiting their growth .

Enzyme Inhibition

This compound has also been studied for its role as an enzyme inhibitor. It interacts with various biochemical pathways, suggesting potential applications in treating diseases caused by enzyme dysregulation .

Case Studies

  • Antitumor Activity : A study evaluated a series of pyrrolo[2,3-b]pyridine derivatives for their cytotoxic effects on cancer cell lines. The most active compounds showed IC50 values below 10 µM against ovarian cancer cells .
  • Antimycobacterial Activity : Research focusing on antimycobacterial activity revealed that certain derivatives exhibited MIC values lower than 0.15 µM against Mycobacterium tuberculosis, indicating strong potential for developing new tuberculosis treatments .

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